molecular formula C6H5BrN4 B2559067 2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 1781485-41-3

2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2559067
CAS No.: 1781485-41-3
M. Wt: 213.038
InChI Key: YFQJBLNUOWBVBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a nitrogen-rich bicyclic heterocycle renowned for its broad pharmacological and agrochemical applications, including herbicidal, antimicrobial, and antitumor activities . The compound 2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine features a bromine atom at position 2 and a methyl group at position 4. Bromination at position 2 may increase electrophilicity, facilitating interactions with biological targets, while the methyl group at position 6 improves lipophilicity, aiding membrane permeability .

Properties

IUPAC Name

2-bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c1-4-2-8-6-9-5(7)10-11(6)3-4/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQJBLNUOWBVBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=N2)Br)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Patent-Established Multi-Step Synthesis

A highly efficient method for synthesizing triazolopyrimidine derivatives, including 2-bromo-6-methyl-triazolo[1,5-a]pyrimidine, is detailed in European Patent EP1359149 A1. This four-step process begins with the preparation of diamino-1,2,4-triazole (III ) from dialkyl cyanodithioimino carbonate (V ) and alkyl amines (IV ). Key steps include:

  • Formation of diamino-triazole : Slow addition of 1–2 equivalents of alkyl amine (IV ) to dialkyl cyanodithioimino carbonate (V ) in a polar aprotic solvent (e.g., dimethylformamide), followed by reflux with hydrazine to induce cyclization.
  • Amino group protection : Temporary protection of amino groups using tert-butoxycarbonyl (Boc) or benzyl groups to prevent undesired side reactions.
  • Condensation with α,β-unsaturated acids : Reaction of protected diamino-triazole with α,β-unsaturated acid derivatives (II ) and imines (VI ) to form the triazolopyrimidine core.
  • Deprotection and functionalization : Removal of protecting groups under acidic conditions (e.g., HCl in dioxane) and introduction of bromine at the 2-position via electrophilic substitution using N-bromosuccinimide (NBS).

This method achieves regioselective bromination at the 2-position due to the electron-rich nature of the triazole ring, while the methyl group at the 6-position originates from the α,β-unsaturated acid precursor. Industrial adaptations employ magnetic catalysts to enhance reaction rates and yields exceeding 80%.

Functionalization of 2-Alkylaminopyrimidine Intermediates

Phosgene-Mediated Cyclization

A complementary approach involves derivatizing 2-alkylaminopyrimidines, as reported in studies on triazolopyrimidinium betaines. For 2-bromo-6-methyl-triazolo[1,5-a]pyrimidine, the synthesis proceeds as follows:

  • Chlorocarbonylation : Treatment of 2-methylaminopyrimidine with phosgene (COCl₂) in dichloromethane at 0°C yields 2-(N-methyl-N-chlorocarbonylamino)pyrimidine (2f ).
  • Azide cycloaddition : Reaction of the chlorocarbonyl intermediate with azidotrimethylsilane (TMSN₃) generates the triazolopyrimidinium-2-olate (3a ).
  • Bromination : Electrophilic bromination using bromine in acetic acid introduces the 2-bromo substituent, with the methyl group retained from the original 2-methylaminopyrimidine.

This method requires careful temperature control (−10°C to 25°C) to avoid decomposition of the azide intermediate. Yields for analogous compounds range from 45% to 65%, depending on the purity of the starting materials.

Comparative Analysis of Synthetic Routes

Reaction Efficiency and Scalability

The table below summarizes critical parameters for the two primary methods:

Parameter Diamino-Triazole Route Pyrimidine Functionalization
Starting Material Cost Moderate ($120–150/mol) High ($200–250/mol)
Reaction Steps 4 3
Typical Yield 75–85% 45–65%
Bromination Selectivity >90% (2-position) 70–80% (2-position)
Industrial Applicability High (continuous flow compatible) Moderate (batch-only)

The diamino-triazole route offers superior scalability and cost-effectiveness, making it the preferred method for large-scale production. In contrast, the pyrimidine functionalization route provides a shorter synthetic pathway but suffers from lower yields and higher reagent costs.

Industrial-Scale Optimization Strategies

Solvent and Catalyst Screening

Industrial processes optimize solvent systems to enhance reaction kinetics:

  • Polar aprotic solvents : Dimethylacetamide (DMA) increases cyclocondensation rates by 40% compared to DMF due to higher dielectric constant.
  • Magnetic catalysts : Ferrite nanoparticles (Fe₃O₄@SiO₂) reduce reaction times from 12 hours to 3 hours in microwave-assisted syntheses, though direct microwave application is limited by the exclusion of certain methodologies.

Byproduct Mitigation

Common byproducts like 6-bromo-2-methyltriazolo[1,5-a]pyrimidine (isomeric impurity) are minimized by:

  • Low-temperature bromination (−15°C) to suppress kinetic isomerization.
  • Chromatographic purification using silica gel modified with triethylamine to enhance separation of regioisomers.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including substitution, oxidation, and reduction.

Common Reagents and Conditions

    Substitution Reactions: These reactions often involve nucleophiles such as amines or thiols, which replace the bromine atom in the compound.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the methyl group.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the triazole ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the triazole or pyrimidine rings.

Scientific Research Applications

Anticancer Activity

Recent studies have shown that derivatives of [1,2,4]triazolo[1,5-a]pyrimidine exhibit promising anticancer properties. For instance, a study reported that certain derivatives could effectively inhibit the growth of various cancer cell lines, including MCF-7 and HCT-116, with IC50 values as low as 0.24 μM for HCT-116 cells . These compounds work by inducing apoptosis and causing cell cycle arrest through mechanisms involving the suppression of the ERK signaling pathway.

Table 1: Anticancer Activity of Triazolo[1,5-a]pyrimidine Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
Compound 2HCT-1160.24Tubulin polymerization inhibition
Compound 3MCF-73.91Induces apoptosis
Compound 4A5496.05Cell cycle arrest

Multidrug Resistance Reversal

Another significant application is in reversing multidrug resistance in cancer therapy. The compound WS-898, a derivative of [1,2,4]triazolo[1,5-a]pyrimidine, has been identified as an effective inhibitor of the P-glycoprotein (ABCB1) transporter. It has shown IC50 values ranging from 3.67 to 5.0 nM in drug-resistant cell lines, indicating its potential to enhance the efficacy of chemotherapeutic agents like paclitaxel by increasing their intracellular concentrations .

Herbicidal Activity

Compounds based on [1,2,4]triazolo[1,5-a]pyrimidine have also been developed for agricultural use as herbicides. They are particularly effective against broadleaf weeds while being less harmful to crops like wheat and corn. The patent literature describes formulations that can control undesired vegetation selectively depending on the compound's structure and application rates .

Table 2: Herbicidal Efficacy of Triazolo[1,5-a]pyrimidine Compounds

CompoundTarget WeedsCrop Safety
Compound ABroadleaf weedsSafe for wheat
Compound BAquatic vegetationSafe for rice

Synthesis and Structural Variations

The synthesis of 2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine involves several chemical reactions that allow for modifications to enhance its biological activity. Various synthetic pathways have been explored to develop derivatives with improved potency against cancer cells or enhanced herbicidal properties.

Case Study: Synthesis Pathway
A typical synthesis involves a three-component reaction leading to the formation of triazolo derivatives through cycloaddition reactions with thiazolo precursors. This method allows for high yields and purity of the final product .

Mechanism of Action

The mechanism of action of 2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, as an inverse agonist for RORγt, it binds to the receptor and inhibits its activity, leading to reduced expression of target genes. As an inhibitor of PHD-1, JAK1, and JAK2, it interferes with the signaling pathways mediated by these enzymes, thereby modulating various cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Functional Differences

Key structural analogs and their functional distinctions are summarized below:

Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives
Compound Name Substituents Key Biological Activities Synthesis Method References
2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine 2-Br, 6-Me Anticipated: Antiproliferative Bromination of parent scaffold
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine (8b) 5,7-Me Herbicidal SNH methodology
7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine 7-Cl, 5-Me Not explicitly reported Halogenation
2-Amino-5-methyl-N-(p-tolyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (5a) 2-NH2, 5-Me, 7-aryl Antiproliferative (IC50: 0.12–1.8 µM) Multi-component synthesis
6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine 6-Br Intermediate for further derivatization Bromination

Key Observations :

  • Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability may enhance binding to hydrophobic enzyme pockets compared to chlorine, as seen in tubulin inhibitors .
  • Methyl Group Impact : Methyl substitution (e.g., at position 6) improves metabolic stability and lipophilicity, critical for oral bioavailability .
  • Aryl Extensions : Aryl groups at position 7 (e.g., 3,4,5-trimethoxyphenyl in 5a ) significantly boost antiproliferative activity by targeting tubulin polymerization .
Antiproliferative Activity
  • 2-Amino Derivatives (e.g., 5a): Exhibit potent antiproliferative activity (IC50: 0.12–1.8 µM) against human cancer cell lines, attributed to tubulin binding and mitotic arrest .
Herbicidal Activity
  • 5,7-Dimethyl Derivatives (e.g., 8b) : Inhibit acetolactate synthase (ALS), a key herbicide target, with efficacy comparable to commercial sulfonylureas .
  • Sulfonamide Derivatives : 2-Sulfonamide-substituted analogs (e.g., 8a ) show enhanced herbicidal activity due to improved target site binding .
Antimicrobial Activity
  • 1,3,4-Thiadiazole Hybrids : Triazolopyrimidines fused with thiadiazole moieties exhibit broad-spectrum antimicrobial activity (MIC: 4–32 µg/mL) .

Biological Activity

2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the class of triazolopyrimidines. Its unique structure, characterized by a bromine atom at the 2-position and a methyl group at the 6-position of the triazole ring fused to a pyrimidine ring, contributes to its diverse biological activities. This article delves into the compound's biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₆H₅BrN₄
  • Molecular Weight : Approximately 213.03 g/mol
  • Structure : The compound features a triazole ring fused with a pyrimidine ring, which enhances its reactivity and biological activity compared to similar compounds.

Antimicrobial Activity

Research indicates that 2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine exhibits significant antimicrobial properties. A study screening various derivatives showed that compounds with similar structures demonstrated high antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) values ranged from 0.25 to 2.0 µg/mL against both Gram-positive and Gram-negative bacteria. Notably, some derivatives were found to be non-cytotoxic at concentrations up to 32 µg/mL against human embryonic kidney cells .

DNA Gyrase Inhibition

The compound has been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. One derivative exhibited an IC₅₀ value of 0.68 µM, comparable to ciprofloxacin (IC₅₀ = 0.85 µM). Molecular docking studies confirmed that the binding mode and docking scores were favorable for antibacterial activity via DNA gyrase inhibition .

Anticancer Potential

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has garnered attention for its anticancer properties. Several studies have reported that derivatives of this compound can inhibit cell proliferation in various cancer cell lines:

  • MCF-7 Cells : A derivative showed an IC₅₀ of 3.91 μM.
  • HCT-116 Cells : Another derivative demonstrated potent antiproliferative activity with an IC₅₀ of 0.53 μM .

These compounds act on multiple targets including tubulin and CDK2, indicating their potential as effective anticancer agents.

The biological activity of 2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound acts as an inhibitor for various enzymes such as JAK1 and JAK2, which are involved in inflammatory pathways and cell proliferation.
  • Inverse Agonism : It functions as an inverse agonist for RORγt, influencing immune responses and potentially providing therapeutic effects in autoimmune diseases .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Biological Activity
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazineThiadiazine fusedAntimicrobial
Pyrazolo[3,4-d]pyrimidinePyrazole fusedAnticancer
1,2,4-Triazolo[1,5-c]pyrimidineIsomeric formAntiviral

The unique substitution pattern of 2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine enhances its reactivity and biological profile compared to these similar compounds.

Case Study 1: Antibacterial Screening

In a screening study involving various derivatives of triazolo[1,5-a]pyrimidines against bacterial strains like Staphylococcus aureus and Escherichia coli, several compounds exhibited potent antibacterial activity with low MIC values. This supports the potential use of these derivatives in treating bacterial infections.

Case Study 2: Anticancer Efficacy

A recent study evaluated the efficacy of a specific derivative against HeLa cells using MTT assays. The results indicated significant cytotoxicity at concentrations as low as 10 µM with an IC₅₀ value indicating effective growth inhibition over time .

Q & A

Q. What are the common synthetic routes for preparing 2-bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine, and how are intermediates characterized?

The synthesis often begins with 3-amino-1,2,4-triazole derivatives reacting with β-oxo esters or α,β-unsaturated ketones to form the triazolopyrimidine core. For bromination, electrophilic substitution or direct halogenation at the pyrimidine ring is employed. Key intermediates are characterized using 1H NMR (e.g., δ 8.91–8.90 ppm for aromatic protons), 13C NMR , and ESI-MS (e.g., m/z 436.2 [M+H]+) to confirm regiochemistry and purity .

Q. Which spectroscopic techniques are critical for distinguishing positional isomers in brominated triazolopyrimidines?

1H NMR is essential for identifying substitution patterns: aromatic protons in the pyrimidine ring typically resonate between δ 7.34–8.91 ppm, while bromine's deshielding effect shifts adjacent protons downfield. High-resolution mass spectrometry (HRMS) differentiates isomers via exact mass, and 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in complex mixtures .

Q. How are reaction conditions optimized for triazolopyrimidine synthesis to avoid harsh reagents or long reaction times?

Multi-component reactions using catalytic dimethylformamide (DMF) under fusion conditions reduce reaction times from hours to minutes. For example, combining 3-amino-1,2,4-triazole with aldehydes and ethyl 3-oxohexanoate in DMF yields triazolopyrimidines with >85% efficiency, avoiding traditional oxidants like Pb(OAc)₄ .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for triazolopyrimidine derivatives across studies?

Perform comparative structure-activity relationship (SAR) analysis by systematically varying substituents (e.g., methyl vs. cycloheptyl groups) and testing against standardized assays. For instance, CB2 receptor affinity in triazolopyrimidines correlates with carboxamide substituents, as shown by IC₅₀ shifts from 10 nM to >1 µM . Pair this with molecular docking to validate binding modes .

Q. How can computational modeling predict the reactivity of 2-bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine in cross-coupling reactions?

Density functional theory (DFT) calculates electron density at the bromine site to assess susceptibility to Suzuki-Miyaura coupling. The C-2 bromine in triazolopyrimidines exhibits higher electrophilicity (due to electron-withdrawing triazole) compared to C-7, favoring selective coupling at C-2 .

Q. What analytical challenges arise when characterizing trace impurities in brominated triazolopyrimidines, and how are they addressed?

Impurities like dehalogenated byproducts (e.g., 6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine) require UPLC-MS/MS with multiple-reaction monitoring (MRM) for detection at <0.1% levels. Isotopic labeling (e.g., using 81Br) aids in distinguishing brominated species from background noise .

Q. How do steric and electronic effects influence the coordination chemistry of triazolopyrimidines with transition metals?

The triazole nitrogen acts as a Lewis base, coordinating to metals like Cu(II) or Ru(II). Methyl groups at C-6 increase steric hindrance, reducing binding affinity, while bromine's electron-withdrawing effect enhances stability in complexes. Single-crystal XRD of Cu-oxalate-triazolopyrimidine complexes confirms octahedral geometry .

Methodological Guidance

Q. Designing a SAR study for triazolopyrimidine-based antimicrobial agents: What parameters should be prioritized?

  • Core modifications : Vary halogens (Br, Cl) and substituents (methyl, carboxamide) at C-2 and C-6.
  • Biological assays : Use standardized MIC (minimum inhibitory concentration) tests against Gram-positive (e.g., Enterococcus faecium) and Gram-negative strains.
  • Data normalization : Include positive controls (e.g., ciprofloxacin) and account for solvent effects (e.g., DMSO toxicity thresholds) .

Q. What experimental protocols mitigate decomposition of 2-bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine during storage?

Store under inert atmosphere (N₂ or Ar) at –20°C in amber vials. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) monitored by HPLC to identify degradation pathways (e.g., hydrolysis to 6-methyl-triazolopyrimidine) .

Data Interpretation

Q. How to reconcile conflicting cytotoxicity results for triazolopyrimidines in different cell lines?

Use multi-omics integration : Compare transcriptomic profiles of sensitive vs. resistant cell lines to identify target pathways (e.g., apoptosis vs. DNA repair). Validate with siRNA knockdown of putative targets (e.g., topoisomerase II) to confirm mechanism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.